molecular formula C12H12N2O B6611695 2-[(pyridin-4-yl)methoxy]aniline CAS No. 105326-58-7

2-[(pyridin-4-yl)methoxy]aniline

Cat. No. B6611695
CAS RN: 105326-58-7
M. Wt: 200.24 g/mol
InChI Key: YPVNRDAFIAQKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-4-yl)methoxy]aniline, also known as 2-PMA, is an organic compound that has a wide range of applications in chemical and biological research. It is a colorless solid with a pyridine-like odor and is soluble in water and other polar solvents. 2-PMA is used in various laboratory experiments and has been studied for its potential use in drug development and medical applications.

Scientific Research Applications

2-[(pyridin-4-yl)methoxy]aniline is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-pyridone derivatives and 2-aminopyridines. It has also been studied for its potential use in the development of drugs, as it has been found to inhibit the growth of certain bacterial species. Additionally, 2-[(pyridin-4-yl)methoxy]aniline has been used as a reagent in the synthesis of several other compounds, including 2-amino-4-methylpyridine and 2-amino-4-methylthiopyridine.

Mechanism of Action

The mechanism of action of 2-[(pyridin-4-yl)methoxy]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to interact with other cellular components, such as proteins and lipids, to exert its effects.
Biochemical and Physiological Effects
2-[(pyridin-4-yl)methoxy]aniline has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial species, such as Escherichia coli and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory and anti-fungal activities. Additionally, 2-[(pyridin-4-yl)methoxy]aniline has been found to have an effect on the metabolism of drugs, as it has been found to inhibit the activity of cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

2-[(pyridin-4-yl)methoxy]aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water and other polar solvents. Additionally, it has a wide range of applications in various scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not very stable, and it can be easily degraded by exposure to light or heat. Additionally, it can be toxic if inhaled or ingested.

Future Directions

There are several potential future directions for the use of 2-[(pyridin-4-yl)methoxy]aniline. It could be used in drug development, as it has been found to inhibit the activity of cytochrome P450 enzymes. Additionally, it could be used as a reagent in the synthesis of other compounds, such as 2-amino-4-methylpyridine and 2-amino-4-methylthiopyridine. It could also be used in the development of anti-inflammatory and anti-fungal agents. Finally, it could be used in the development of new antibiotics, as it has been found to inhibit the growth of certain bacterial species.

Synthesis Methods

2-[(pyridin-4-yl)methoxy]aniline can be synthesized from pyridine and aniline in a two-step process. The first step involves the reaction of pyridine and aniline to form a Schiff base, which is then reduced to the desired product, 2-[(pyridin-4-yl)methoxy]aniline. The reaction can be catalyzed by a variety of reagents, including sodium borohydride and zinc chloride.

properties

IUPAC Name

2-(pyridin-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNRDAFIAQKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-4-yl)methoxy]aniline

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